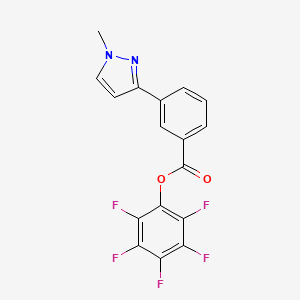

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₇H₉F₅N₂O₂ and exhibits a molecular weight of 368.263 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is (2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate, reflecting its structural composition comprising a pentafluorophenyl ester moiety linked to a benzoic acid derivative that carries a 1-methyl-1H-pyrazol-3-yl substituent at the meta position. The PubChem Compound Identifier for this substance is 24229633, providing a standardized database reference for computational and research applications.

The compound is recognized by several alternative nomenclature systems and synonyms that reflect different naming conventions within the chemical literature. These include pentafluorophenyl 3-1-methylpyrazol-3-yl benzoate, 2,3,4,5,6-pentafluorophenyl 3-1-methylpyrazol-3-yl benzoate, and 2,3,4,5,6-pentakis fluoranyl phenyl 3-1-methylpyrazol-3-yl benzoate. The MDL number MFCD09065010 serves as an additional identifier within chemical databases and inventory systems. The Simplified Molecular Input Line Entry System representation CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F provides a linear notation for computational processing and structural database searches.

The structural complexity of this compound becomes evident through examination of its key molecular descriptors and properties. The compound exhibits an XLogP3-AA value of 3.8, indicating moderate lipophilicity that influences its solubility characteristics and biological interactions. The topological polar surface area measures 44.1 square angstroms, while the molecule contains eight hydrogen bond acceptors and four rotatable bonds, parameters that significantly affect its conformational flexibility and binding characteristics. These molecular properties collectively define the compound's physical behavior and reactivity profile in various chemical environments.

Historical Development in Organofluorine Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which commenced in the early nineteenth century with pioneering discoveries by French chemists. The foundational work in organofluorine chemistry began in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, representing the first documented synthesis of an organofluorine compound. This seminal achievement preceded even the isolation of elemental fluorine itself and established the conceptual framework for incorporating fluorine atoms into organic molecular structures through indirect synthetic approaches.

The subsequent development of aromatic fluorination methodologies proved crucial for compounds like this compound. Alexander Borodin's 1862 demonstration of nucleophilic halogen exchange, where benzoyl chloride was converted to benzoyl fluoride using potassium bifluoride, established the fundamental principle of halogen substitution that would later enable the synthesis of polyfluorinated aromatic systems. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine atoms into aromatic compounds through diazonium salt decomposition in the presence of fluoroboric acid, creating a pathway for synthesizing fluoroaromatic intermediates. Gottlieb's 1936 report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride further expanded the synthetic toolkit for preparing fluorinated aromatic compounds.

The industrial development of organofluorine chemistry during World War II and the subsequent decades created the technological foundation necessary for synthesizing complex polyfluorinated compounds such as pentafluorophenyl esters. The accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 at DuPont's Jackson Laboratory demonstrated the unique properties of highly fluorinated materials and stimulated interest in developing new fluorination methodologies. The introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, enabled the synthesis of carbon-fluorine bonds without requiring elemental fluorine, significantly expanding the scope of organofluorine synthesis. These technological advances culminated in the development of pentafluorophenyl esters as activated carboxyl derivatives that exhibit enhanced reactivity toward nucleophiles while maintaining stability under mild reaction conditions.

The emergence of pentafluorophenyl esters as valuable synthetic reagents reflects the maturation of organofluorine chemistry into a sophisticated field capable of producing compounds with precisely tailored reactivity profiles. Pentafluorophenyl esters demonstrate superior resistance to hydrolysis compared to other activated esters, making them particularly valuable for bioconjugation applications where aqueous stability is crucial. The electronic effects of the five fluorine substituents on the phenyl ring create a highly electron-deficient leaving group that facilitates nucleophilic acyl substitution reactions while providing controllable reactivity that can be modulated through reaction conditions. This combination of stability and reactivity has positioned pentafluorophenyl esters as essential tools in modern synthetic chemistry, protein modification, and materials science applications.

Position Within Pyrazole-Benzoate Hybrid Compounds

This compound occupies a distinctive position within the broader class of pyrazole-benzoate hybrid compounds, representing an intersection of heterocyclic chemistry and activated ester technology. The compound exemplifies the hybridization strategy that combines pyrazole pharmacophores with benzoate scaffolds to create molecules with enhanced biological activity and synthetic utility. Pyrazole-containing hybrid compounds have demonstrated significant potential in medicinal chemistry applications, particularly as anticancer agents, where the pyrazole moiety contributes essential pharmacological properties while the benzoate component provides structural diversity and synthetic accessibility.

The structural architecture of this compound reflects sophisticated design principles that optimize both synthetic utility and molecular properties. The 1-methyl-1H-pyrazol-3-yl substituent at the meta position of the benzoate ring creates a specific spatial arrangement that influences the compound's reactivity and potential interactions with biological targets. Research into related pyrazole-benzoate hybrids has demonstrated that the position and substitution pattern of the pyrazole ring significantly affect biological activity, with meta-substituted derivatives often exhibiting enhanced potency compared to ortho or para isomers. The methylation of the pyrazole nitrogen atom further modulates the electronic properties of the heterocycle and affects its hydrogen bonding capabilities and metabolic stability.

The pentafluorophenyl ester functionality distinguishes this compound from conventional pyrazole-benzoate hybrids by providing enhanced reactivity toward nucleophilic substitution reactions. Comparative studies of different activated ester systems have shown that pentafluorophenyl esters exhibit superior stability in aqueous environments while maintaining high reactivity toward amine nucleophiles. This property profile makes this compound particularly valuable for bioconjugation applications where the pyrazole moiety can serve as a pharmacological warhead while the activated ester enables selective attachment to protein or peptide targets. The combination of these structural features creates opportunities for developing targeted therapeutics and diagnostic agents that leverage both the biological activity of the pyrazole component and the synthetic versatility of the pentafluorophenyl ester.

Within the context of pyrazole ester derivatives developed for biological applications, this compound represents an evolution from earlier compounds that suffered from rapid hydrolysis in biological media. Previous research on pyrazole ester derivatives as enzyme inhibitors revealed that conventional ester linkages degraded rapidly under physiological conditions, limiting their therapeutic potential. The incorporation of pentafluorophenyl ester functionality addresses this limitation by providing enhanced hydrolytic stability while maintaining the desired reactivity profile for selective protein modification. This advancement has enabled the development of more stable pyrazole-based tools for chemical biology and potential therapeutic applications, positioning this compound as a representative of next-generation pyrazole-benzoate hybrid compounds designed for demanding biological applications.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVUZDAZTZCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640338 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-11-5 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Procedure (Adapted from Fluoro-Benzoic Acid Derivatives Synthesis):

| Reagents & Conditions | Description |

|---|---|

| Pentafluorobenzoic acid (0.5 g) | Reacted with 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone (0.5 g) in POCl3 (5 mL) and pyridine (15 mL) |

| Reaction time | Stirring for 20–24 hours at room temperature |

| Work-up | Addition of ice-cold water to precipitate the ester |

| Purification | Filtration and washing to isolate pentafluorophenyl ester |

This method produces pentafluorophenyl esters efficiently and can be adapted for pyrazole-substituted benzoic acids.

Alternative Synthetic Approaches and Optimization

- Microwave-assisted synthesis : Microwave irradiation can accelerate pyrazole formation and esterification reactions, reducing reaction times from hours to minutes while improving yields.

- Flow chemistry : Lithiation and subsequent functionalization of 1-methyl-3-pyrazoles in flow reactors enable the preparation of functionalized pyrazole intermediates that can be esterified with pentafluorophenol derivatives.

- Use of coupling reagents : Carbodiimide-based coupling agents (e.g., DCC, EDC) are frequently employed in esterification to activate carboxylic acids under mild conditions, minimizing side reactions and increasing yields.

Summary Table of Preparation Methods

| Step | Method/Condition | Key Reagents | Reaction Time/Temp | Yield/Notes |

|---|---|---|---|---|

| Pyrazole intermediate synthesis | Reflux of diketone + methylhydrazine hydrochloride | Diketone, methylhydrazine, ethanol | 10–24 h reflux | High purity via recrystallization |

| Esterification via POCl3/pyridine | Stirring pentafluorobenzoic acid + substrate in POCl3/pyridine | Pentafluorobenzoic acid, POCl3, pyridine | 20–24 h, room temp | Efficient ester formation, precipitate obtained upon water addition |

| Microwave-assisted synthesis | Microwave heating of pyrazole precursors | OPC-DMF, substrates | 10 min at 60 °C | Enhanced reaction rate and yield |

| Flow reactor lithiation | Lithiation of 1-methyl-3-pyrazole intermediates | 1-methyl-3-pyrazole, lithiation agents | Continuous flow | Enables functional group diversity |

Research Findings and Practical Considerations

- The use of pentafluorophenyl esters is favored due to their high reactivity as activated esters, facilitating coupling with nucleophiles and improving yields.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence the purity and yield of the final ester.

- Purification often involves recrystallization from ethanol or chromatography to isolate the ester in high purity.

- Recent advances include microwave-assisted and flow chemistry techniques that significantly reduce reaction times and improve scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of the original compound.

Hydrolysis: 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.

Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pentafluorophenyl benzoate derivatives, which vary in substituents on the benzoate ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Pentafluorophenyl Benzoate Derivatives

Key Observations:

Substituent Effects on Melting Points :

- The pyrazole-substituted derivatives (e.g., the target compound and its 4-isomer) exhibit higher melting points (>120°C) compared to pyridine- or thiazole-substituted analogs (55–137°C). This is attributed to stronger intermolecular interactions (e.g., hydrogen bonding) in pyrazole-containing compounds .

- The positional isomerism between 3- and 4-pyrazole substitution reduces the melting point slightly (126–127°C vs. 122.5–124°C), likely due to differences in crystal packing efficiency .

Reactivity and Synthetic Utility :

- Pyrazole derivatives are often used in medicinal chemistry due to their hydrogen-bonding capability and metabolic stability. The target compound’s methylpyrazole group may enhance solubility compared to bulkier substituents (e.g., phenyl groups in 6-phenylnicotinate) .

- Thiazole- and pyridine-containing analogs (e.g., C₁₅H₅F₅N₂O₂S) show lower thermal stability, making them less suitable for high-temperature reactions .

Commercial Availability and Cost :

- The target compound is priced higher (€127.00/g) than analogs like the 3-(pyrid-2-yloxy)benzoate derivative (¥29,900/g ≈ €190), reflecting differences in synthetic complexity and demand .

Biological Activity

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate (PFP-Pyrazole) is a fluorinated compound with significant potential in biological and chemical applications. Its unique structure, characterized by a pentafluorophenyl moiety and a pyrazole ring, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of PFP-Pyrazole, supported by data tables, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 910037-11-5 |

| Molecular Formula | C17H9F5N2O2 |

| Molecular Weight | 368.263 g/mol |

| InChI Key | LGHVUZDAZTZCHC-UHFFFAOYSA-N |

| PubChem CID | 24229633 |

PFP-Pyrazole exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyrazole ring enhances its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to target proteins or enzymes.

Antimicrobial Activity

Recent studies have demonstrated that PFP-Pyrazole possesses antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

PFP-Pyrazole has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study reported that PFP-Pyrazole inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of PFP-Pyrazole against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

-

Investigation of Anticancer Effects :

- Objective : To assess the cytotoxic effects of PFP-Pyrazole on human breast cancer cell lines.

- Results : Treatment with PFP-Pyrazole resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating potent anticancer activity.

Toxicity and Safety Profile

Despite its promising biological activities, PFP-Pyrazole has been noted to have certain toxicological concerns. It is classified as harmful upon skin contact and can cause serious eye irritation. Therefore, appropriate safety measures must be taken when handling this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing pentafluorophenyl esters with pyrazole substituents, and how can reaction efficiency be optimized?

- Methodological Answer : Pentafluorophenyl esters are typically synthesized via condensation reactions between activated aromatic acids (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid) and pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For pyrazole-containing derivatives, Mannich reactions or hydrazine condensations are often employed to introduce the heterocyclic moiety . Optimization involves solvent selection (e.g., anhydrous ethanol or THF), stoichiometric control of reagents, and catalytic use of bases like triethylamine to enhance yields.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Melting Point Analysis : Compare experimental melting points (e.g., 60.5–61.5°C for analogous pentafluorophenyl esters) with literature values to assess purity .

- Spectroscopy : Use to confirm proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, aromatic F substituents), for fluorine environments, and IR spectroscopy to detect ester carbonyl stretches (~1740 cm) .

- Chromatography : HPLC or GC-MS can quantify impurities, ensuring ≥97% purity as reported for related compounds .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While direct safety data for this compound are limited, general protocols for fluorinated aromatic esters apply:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in airtight containers at 2–8°C, away from moisture and strong oxidizers, as degradation of similar esters can release toxic fluorinated phenols .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to resolve this compound’s crystal structure?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane mixtures). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase determination via dual-space algorithms, followed by SHELXL for refinement. Hydrogen bonding networks and disorder modeling are critical for accurate thermal parameter adjustments .

- Validation : Check R-factors (target < 0.05 for R) and validate geometry using PLATON or CCDC Mercury .

Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., N-H···O or C-H···F interactions). For example:

- Dimer Formation : Pyrazole N-H may donate to ester carbonyl oxygen, forming R(8) motifs.

- Chain Propagation : Fluorine atoms often act as acceptors in C-H···F interactions, creating C(6) chains. These patterns influence crystal density, solubility, and stability .

Q. How can computational methods predict the reactivity of the pentafluorophenyl ester group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., by amines or thiols) at the ester carbonyl. Calculate activation energies to compare leaving-group efficacy (pentafluorophenol vs. other aryloxy groups).

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., fluorinated aryl rings) to predict sites for electrophilic substitution or π-π stacking in supramolecular assemblies .

Q. What strategies enable the functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens or sulfonyl groups at the pyrazole C-4 position using HNO/HSO or SO/DMF.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can append aryl/heteroaryl groups to the pyrazole ring, leveraging palladium catalysts (e.g., Pd(PPh)) .

- Biological Testing : Screen derivatives for bioactivity (e.g., kinase inhibition or antimicrobial effects) using assays referenced in pyrazole-based pharmacophores .

Data Contradictions and Validation

- Melting Point Variability : Discrepancies in reported melting points (e.g., 60.5–61.5°C vs. 68.5–69.5°C for similar esters) may arise from polymorphic forms or impurities. Validate via DSC (differential scanning calorimetry) to detect phase transitions .

- Spectral Interpretation : Overlapping signals in (e.g., pyrazole vs. aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.